2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid
Description
The compound 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid features a spiro[3.5]nonane core, a bicyclic structure where two rings share a single atom (spiro junction). Key substituents include:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 2.
- A carboxylic acid group at position 2.
- Two methyl groups at position 7 of the spiro system.
This structural complexity renders it valuable in medicinal chemistry as a constrained building block for peptide mimics or protease inhibitors.
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-14(2,3)22-13(21)18-17(12(19)20)10-16(11-17)8-6-15(4,5)7-9-16/h6-11H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
PPDLRPHFBQIQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent.
Esterification: Catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.
Major Products
Hydrolysis: Yields the free amine and carbon dioxide.
Esterification: Produces esters of the carboxylic acid.
Amidation: Forms amides from the reaction with amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Spiro Ring Systems: The target compound’s spiro[3.5]nonane system is smaller than spiro[4.4]nonane derivatives (e.g., ), influencing steric bulk and conformational flexibility. Oxygen or nitrogen incorporation (e.g., 6,8-dioxa in , diaza in ) alters electronic properties and hydrogen-bonding capacity.
Boc-protected amino groups are common (e.g., ), serving as temporary protecting groups in peptide synthesis.
Functional Group Positioning :
- Carboxylic acid placement varies: position 2 in the target compound vs. position 7 in , impacting acidity and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
